molecular formula C13H18N4 B7632399 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine

4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine

Cat. No. B7632399
M. Wt: 230.31 g/mol
InChI Key: MBRLPPZNRHNIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine, also known as MP-10, is a novel psychoactive substance (NPS) that belongs to the pyrazolam class of compounds. It was first synthesized in 2010 by a team of researchers at the University of Milan, Italy. MP-10 has gained significant interest in the scientific community due to its potential therapeutic applications in the treatment of various mental health disorders.

Mechanism of Action

4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. It enhances the binding of GABA to the receptor, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in animal models. It has also been shown to reduce fear memory consolidation, which may have implications for the treatment of PTSD. 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine has a relatively long half-life compared to other NPSs, which may contribute to its sustained therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine is its selectivity for the GABA-A receptor, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for sustained therapeutic effects. However, one limitation of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine is its limited availability, which may make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine. One area of interest is the potential therapeutic applications of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine in the treatment of anxiety, depression, and PTSD. Further studies are needed to elucidate the optimal dosing and administration methods for these conditions. Another area of interest is the potential use of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine as a cognitive enhancer in healthy individuals. Future studies could investigate the effects of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine on memory, attention, and executive function. Additionally, further research is needed to explore the safety and long-term effects of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine.

Synthesis Methods

The synthesis of 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine involves the reaction of 4-methylpyridine-2-amine with 2-methyl-3-pyrazol-1-ylpropan-1-ol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions in anhydrous toluene, and the product is obtained in high yield after purification through column chromatography.

Scientific Research Applications

4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders, including anxiety, depression, and post-traumatic stress disorder (PTSD). Several studies have shown that 4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine has anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and reduce fear memory consolidation.

properties

IUPAC Name

4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-11-4-6-14-13(8-11)15-9-12(2)10-17-7-3-5-16-17/h3-8,12H,9-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRLPPZNRHNIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC(C)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyridin-2-amine

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